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molecular formula C8H12N2 B1274138 3-Ethyl-6-methylpyridin-2-amine CAS No. 41995-31-7

3-Ethyl-6-methylpyridin-2-amine

Cat. No. B1274138
M. Wt: 136.19 g/mol
InChI Key: OQNDNGDJFBXUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173682B2

Procedure details

A solution of 3-ethyl-6-methyl(pyridin-2-yl)amine (also see Reimlinger, H. et al. Chem. Ber., 109, 118-124 (1976); Sawyer, J. R. H.; Wibberley, D. G. J. Chem. Soc (Perkin 1), 113801143 (1973); Childs, R. F.; Johnson, A. W. Chem. Ind. (London), 542 (1964)) (41.2 g, 0.4 mol) in sulfuric acid (817 mL) is chilled in an ice bath. To this solution is added a solution of sodium nitrite (23.81 g, 0.345 mol) in H2O (200 mL). The resulting mixture is stirred at ambient temperature for 20 hr. The mixture is brought to pH 9.0 by addition of 3N sodium hydroxide (370 mL) and extracted with ethyl acetate (9×200 mL). The combined organic extract is washed with brine (300 mL), dried, filtered and concentrated. The residue is crystallized from heptane (300 mL) to afford 3-ethyl-6-methyl-1H-pyridin-2-one (also disclosed by Mistryukov, E. A. et al. Izv. Akad. Nauk SSR 512-519 (1964); Chem. Abstr. 64, 90713) (35.78 g, 87% yield) as a white, crystalline solid. The resulting product exhibited characteristic 1H NMR spectrum consistent with that reported in the literature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.81 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
370 mL
Type
reactant
Reaction Step Three
Quantity
817 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4](N)=[N:5][C:6]([CH3:9])=[CH:7][CH:8]=1)[CH3:2].N([O-])=[O:12].[Na+].[OH-].[Na+]>S(=O)(=O)(O)O.O>[CH2:1]([C:3]1[C:4](=[O:12])[NH:5][C:6]([CH3:9])=[CH:7][CH:8]=1)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C(=NC(=CC1)C)N
Step Two
Name
Quantity
23.81 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
370 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
817 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at ambient temperature for 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (9×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
is washed with brine (300 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from heptane (300 mL)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)C=1C(NC(=CC1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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